molecular formula C5H5NS B7777008 pyridine-4-thiol

pyridine-4-thiol

Cat. No.: B7777008
M. Wt: 111.17 g/mol
InChI Key: FHTDDANQIMVWKZ-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility, stability, and bioavailability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically produced from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions include maintaining an optimal pH and temperature for the enzyme activity, usually around pH 5-6 and 50-60°C. The reaction is carried out in an aqueous medium, and the cyclodextrins are subsequently purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves large-scale fermentation processes using genetically modified microorganisms that produce cyclodextrin glycosyltransferase. The starch substrate is hydrolyzed, and the resulting cyclodextrins are separated and purified using techniques such as ultrafiltration, ion-exchange chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Mechanism of Action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

    Alpha-cyclodextrin: Composed of six glucose units.

    Beta-cyclodextrin: Composed of seven glucose units.

    Gamma-cyclodextrin: Composed of eight glucose units.

Compared to other cyclic oligosaccharides, cyclodextrins have a higher affinity for guest molecules and a broader range of applications due to their unique structural properties.

Properties

IUPAC Name

pyridine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTDDANQIMVWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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